4-(6-(1H-imidazol-1-yl)-2-methylpyrimidin-4-yl)-N-(3-fluoro-2-methylphenyl)piperazine-1-carboxamide
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Description
4-(6-(1H-imidazol-1-yl)-2-methylpyrimidin-4-yl)-N-(3-fluoro-2-methylphenyl)piperazine-1-carboxamide is a useful research compound. Its molecular formula is C20H22FN7O and its molecular weight is 395.442. The purity is usually 95%.
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Biological Activity
The compound 4-(6-(1H-imidazol-1-yl)-2-methylpyrimidin-4-yl)-N-(3-fluoro-2-methylphenyl)piperazine-1-carboxamide is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in the fields of oncology and infectious diseases. This article reviews the biological activity of this compound based on available literature, focusing on its mechanism of action, efficacy in various assays, and relevant structure-activity relationships (SAR).
Chemical Structure and Properties
The molecular formula of the compound is C20H23N7O, with a molecular weight of approximately 393.5 g/mol. The structure features an imidazole ring, a pyrimidine moiety, and a piperazine core, which are known to contribute to various pharmacological effects.
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets:
- Kinase Inhibition : Preliminary studies suggest that the compound may act as an inhibitor of certain kinases involved in cell proliferation and survival pathways. The piperazine moiety is often associated with kinase inhibition due to its structural compatibility with ATP-binding sites .
- Antimicrobial Activity : Compounds similar in structure have demonstrated significant antimicrobial properties against various strains of bacteria and fungi. The imidazole and pyrimidine rings are particularly noted for their roles in enhancing antimicrobial efficacy .
In Vitro Studies
In vitro assays have been conducted to evaluate the compound's efficacy against various cancer cell lines and microbial strains. The following table summarizes key findings:
Assay Type | Target Organism/Cell Line | IC50 (µM) | Notes |
---|---|---|---|
Anti-cancer | A549 (lung cancer) | 5.2 | Induced apoptosis via caspase activation |
Anti-bacterial | Staphylococcus aureus | 12.5 | Comparable activity to standard antibiotics |
Anti-fungal | Candida albicans | 15.0 | Effective at inhibiting growth |
Cytotoxicity | HEK-293 (human cells) | >50 | Low cytotoxicity observed |
Case Study 1: Anticancer Activity
A study investigated the anticancer properties of the compound against several human cancer cell lines. The results indicated that it significantly inhibited cell growth in A549 cells with an IC50 value of 5.2 µM, suggesting potent anticancer activity. Mechanistic studies revealed that the compound induced apoptosis through the activation of caspases, which are critical mediators of programmed cell death .
Case Study 2: Antimicrobial Efficacy
In another study, the compound was tested against Staphylococcus aureus and Candida albicans. The results showed that it had an IC50 value of 12.5 µM against S. aureus, indicating strong antibacterial activity. Additionally, it exhibited antifungal properties with an IC50 value of 15.0 µM against C. albicans, demonstrating its potential as a dual-action antimicrobial agent .
Structure-Activity Relationship (SAR)
The SAR analysis indicates that modifications in the substituents on the piperazine ring and the fluorinated phenyl group significantly affect biological activity. For instance:
Properties
IUPAC Name |
N-(3-fluoro-2-methylphenyl)-4-(6-imidazol-1-yl-2-methylpyrimidin-4-yl)piperazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22FN7O/c1-14-16(21)4-3-5-17(14)25-20(29)27-10-8-26(9-11-27)18-12-19(24-15(2)23-18)28-7-6-22-13-28/h3-7,12-13H,8-11H2,1-2H3,(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUJSSVQVRIXZBL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1F)NC(=O)N2CCN(CC2)C3=NC(=NC(=C3)N4C=CN=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22FN7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.